molecular formula C23H29N3O4 B5009710 1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone

1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone

货号 B5009710
分子量: 411.5 g/mol
InChI 键: YNFDWAFAEHOCTE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone, commonly known as BSI-201, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair pathways. The inhibition of PARP has shown promising results in the treatment of various types of cancer, making BSI-201 an important drug candidate in the field of oncology.

作用机制

The mechanism of action of BSI-201 involves the inhibition of PARP, an enzyme that plays a crucial role in DNA repair pathways. PARP is involved in the repair of single-strand DNA breaks, which occur frequently during DNA replication. Inhibition of PARP leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
BSI-201 has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. BSI-201 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and temozolomide.

实验室实验的优点和局限性

One of the main advantages of BSI-201 is its specificity for PARP inhibition. This makes it a valuable tool for studying the role of PARP in DNA repair pathways and for evaluating the potential of PARP inhibitors as cancer therapeutics. However, one of the limitations of BSI-201 is its relatively low potency compared to other PARP inhibitors. Additionally, the synthesis of BSI-201 is complex and time-consuming, which may limit its use in large-scale studies.

未来方向

The development of more potent PARP inhibitors is an active area of research, and several PARP inhibitors are currently in clinical trials for the treatment of cancer. Future studies could focus on the combination of PARP inhibitors with other chemotherapeutic agents to improve their efficacy. Additionally, the role of PARP inhibition in other diseases, such as neurodegenerative diseases, is an area of active research.

合成方法

The synthesis of BSI-201 involves a multistep process, starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydro-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-(3-aminophenoxy)-2-propanol to form the corresponding ether. The final step involves the reaction of the ether with 1,4-bis(piperidin-1-yl)butane-1,4-dione to form BSI-201.

科学研究应用

BSI-201 has been extensively studied for its potential use in cancer therapy. The inhibition of PARP by BSI-201 leads to the accumulation of DNA damage, ultimately leading to cell death. This mechanism of action has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes. BSI-201 has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.

属性

IUPAC Name

1-[3-[[3-(4-piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-17(27)18-6-5-7-20(14-18)29-16-21-15-22(24-30-21)23(28)26-12-8-19(9-13-26)25-10-3-2-4-11-25/h5-7,14-15,19H,2-4,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDWAFAEHOCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。